![molecular formula C22H23N7O3 B5571303 1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol](/img/structure/B5571303.png)
1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol
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Overview
Description
1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol is a complex organic compound featuring a triazine ring substituted with methoxyphenyl groups and a pyrazol-3-ol moiety
Preparation Methods
The synthesis of 1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the triazine core: This can be achieved by reacting cyanuric chloride with 4-methoxyaniline under controlled conditions to introduce the methoxyphenyl groups.
Introduction of the pyrazol-3-ol moiety: This step involves the reaction of the triazine intermediate with a suitable pyrazole derivative, such as 4,5-dimethyl-1H-pyrazol-3-ol, under basic conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride or hydrogenation.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in medicinal chemistry, particularly as an antimicrobial agent. Research indicates that derivatives of triazines possess significant antibacterial and antifungal activities. For instance, studies have synthesized related compounds that demonstrate efficacy against various pathogens, suggesting that the target compound may also exhibit similar biological activity.
Agricultural Applications
Triazine compounds are widely utilized in agriculture as herbicides and growth regulators. The target compound's structure suggests potential use as a selective herbicide due to its ability to inhibit photosynthesis in certain plant species. Research into the synthesis of triazine-based herbicides has shown that modifications can enhance selectivity and reduce phytotoxicity.
Materials Science
The unique properties of the target compound make it suitable for applications in materials science, particularly as a UV stabilizer and light absorber in polymers. Its ability to absorb UV radiation can enhance the durability of plastics used in outdoor applications.
Material | Application |
---|---|
Polymeric Films | Used as an additive to improve UV resistance in agricultural films . |
Coatings | Incorporated into coatings to protect surfaces from UV degradation . |
Case Studies
Several case studies highlight the practical applications of triazine derivatives similar to the target compound:
- Antimicrobial Efficacy : A study demonstrated that a related triazine derivative exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, suggesting potential for developing new antibiotics based on this scaffold.
- Herbicide Development : Research on triazine-based herbicides revealed that structural modifications could lead to compounds with enhanced selectivity for target weeds while minimizing effects on non-target species.
Mechanism of Action
The mechanism of action of 1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl groups may enhance the compound’s binding affinity to its targets, while the pyrazol-3-ol moiety can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar compounds to 1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol include:
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares the methoxyphenyl and amino groups but lacks the triazine and pyrazole moieties.
2-methoxy-5-((phenylamino)methyl)phenol: Similar in having methoxyphenyl and amino groups, but with different core structures.
4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole: Contains methoxyphenyl groups but features a thiazole ring instead of a triazine ring.
The uniqueness of this compound lies in its combination of the triazine and pyrazole moieties, which confer distinct chemical and biological properties.
Biological Activity
The compound 1-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-4,5-dimethyl-1H-pyrazol-3-ol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be characterized by its complex structure which includes a triazine core and a pyrazole moiety. The presence of methoxyphenyl groups enhances its lipophilicity and biological interactions.
Biological Activity Overview
- Anticancer Properties : Research indicates that compounds with similar structures often exhibit significant anticancer activity. For instance, derivatives of triazine have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that related triazine compounds had IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
- Antimicrobial Activity : The compound's structural similarities to other known antimicrobial agents suggest potential in inhibiting bacterial growth. Triazine derivatives have been reported to possess broad-spectrum antibacterial properties, making them candidates for further investigation in treating infections .
- Anti-inflammatory Effects : Compounds containing pyrazole and triazine moieties have been linked to anti-inflammatory activities. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes .
The biological activities of this compound are thought to involve:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : They can interfere with pathways such as NF-kB and MAPK that are crucial for cell survival and proliferation.
Case Studies
Several studies have focused on the biological evaluation of similar triazine compounds:
Study | Compound | Activity | IC50 Value |
---|---|---|---|
Triazine derivative | Anticancer (HCT-116) | 6.2 µM | |
1,3,5-Triazine analog | Antimicrobial (various bacteria) | Not specified | |
Pyrazole-triazine hybrid | Anti-inflammatory | Not specified |
Synthesis and Evaluation
The synthesis of the target compound involves multi-step reactions starting from readily available precursors. The evaluation typically includes:
- In vitro assays : To determine cytotoxicity against various cancer cell lines.
- Antimicrobial susceptibility tests : To assess effectiveness against bacterial strains.
Properties
IUPAC Name |
2-[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]-3,4-dimethyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3/c1-13-14(2)29(28-19(13)30)22-26-20(23-15-5-9-17(31-3)10-6-15)25-21(27-22)24-16-7-11-18(32-4)12-8-16/h5-12H,1-4H3,(H,28,30)(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBYZRJINZCOBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(NC1=O)C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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